molecular formula C14H18N2O B2715112 1-(4-Methyl-2-phenylpiperazin-1-yl)prop-2-en-1-one CAS No. 1155977-13-1

1-(4-Methyl-2-phenylpiperazin-1-yl)prop-2-en-1-one

Cat. No.: B2715112
CAS No.: 1155977-13-1
M. Wt: 230.311
InChI Key: RDNPZMSZJDJSTB-UHFFFAOYSA-N
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Description

The compound “1-(4-Methyl-2-phenylpiperazin-1-yl)prop-2-en-1-one” is a complex organic molecule. It contains a piperazine ring, which is a heterocyclic amine consisting of a six-membered ring containing two nitrogen atoms at opposite positions in the ring . Piperazine derivatives are known to have a wide range of biological and pharmaceutical activities .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of the piperazine ring and the prop-2-en-1-one group. The mechanical properties of prop-2-en-1-one based compounds have been studied using molecular dimension simulations .

Scientific Research Applications

Structural and Pharmacological Properties

1-(4-Methyl-2-phenylpiperazin-1-yl)prop-2-en-1-one and its derivatives have been studied for their various pharmacological properties, particularly focusing on their binding affinity and activity across different biological targets. Notably, these compounds have been synthesized and evaluated for their potential as ligands for specific receptors, highlighting the chemical versatility and potential therapeutic applications of this chemical scaffold.

PPARgamma Agonists

The exploration of N-(2-Benzoylphenyl)-L-tyrosine PPARgamma agonists has shed light on the structure-activity relationships surrounding phenyl alkyl ether moiety modifications. This research has led to the development of potent and selective PPARgamma agonists with improved aqueous solubility, demonstrating the compound's utility in medicinal chemistry, particularly in the context of diabetes and metabolism-related disorders (Collins et al., 1998).

Anticonvulsant Activity

The compound has also served as a precursor in the synthesis of new hybrid molecules that combine chemical fragments of well-known antiepileptic drugs, such as ethosuximide, levetiracetam, and lacosamide. These hybrid molecules have shown broad spectra of activity across preclinical seizure models, highlighting the compound's role in the development of new anticonvulsant agents (Kamiński et al., 2015).

Antimicrobial and Antitubercular Activity

Further studies have investigated the antimicrobial and antitubercular activities of this compound derivatives. These compounds have been found to exhibit significant activity against a range of microbial pathogens, offering insights into the development of new therapeutic agents for infectious diseases (Biava et al., 2008).

Analgesic and Antihypertensive Effects

Research into the synthesis and biological evaluation of novel derivatives has also uncovered their potential analgesic and antihypertensive effects. These effects are attributed to the compounds' adrenolytic activity, further expanding the scope of therapeutic applications for this chemical class (Malawska et al., 2002).

Future Directions

The future research on “1-(4-Methyl-2-phenylpiperazin-1-yl)prop-2-en-1-one” could involve studying its synthesis, physical and chemical properties, and potential biological activities. It would also be interesting to explore its possible applications in pharmaceuticals, given the known biological activities of piperazine derivatives .

Mechanism of Action

Properties

IUPAC Name

1-(4-methyl-2-phenylpiperazin-1-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O/c1-3-14(17)16-10-9-15(2)11-13(16)12-7-5-4-6-8-12/h3-8,13H,1,9-11H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDNPZMSZJDJSTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(C(C1)C2=CC=CC=C2)C(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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